Product packaging for 3,6-Difluoro-8-methoxyquinoline(Cat. No.:)

3,6-Difluoro-8-methoxyquinoline

Cat. No.: B11901061
M. Wt: 195.16 g/mol
InChI Key: VKTAOMBVBHYYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Difluoro-8-methoxyquinoline is a fluorinated quinoline derivative of significant interest in chemical synthesis and drug discovery research. This compound features fluorine atoms at the 3 and 6 positions and a methoxy group at the 8 position, a structure designed for exploring nucleophilic aromatic substitution reactions . The presence of fluorine atoms activates the quinoline ring system towards substitution by nucleophiles, allowing researchers to synthesize a diverse array of more complex quinoline structures . Quinolines substituted with methoxy groups, such as 6-methoxyquinoline and 8-hydroxyquinoline, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The 8-methoxyquinoline core, in particular, is a key building block for compounds with documented pharmacological potential . Researchers value this specific difluoro-methoxy analog as a key intermediate for constructing molecular libraries, studying reaction mechanisms and regioselectivity , and investigating structure-activity relationships (SAR) in the development of new active molecules. Intended Research Applications : - Organic Synthesis Intermediate : Serves as a precursor for synthesizing novel quinoline-based compounds via nucleophilic substitution reactions . - Medicinal Chemistry Research : A building block for the exploration of new compounds with potential biological activities, in line with the known profiles of similar methoxy- and fluoro-quinolines . - Mechanistic Studies : Useful for investigating the kinetics and regioselectivity of reactions in fluorinated heterocyclic systems . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NO B11901061 3,6-Difluoro-8-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3,6-difluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3

InChI Key

VKTAOMBVBHYYSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=C(C=N2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6 Difluoro 8 Methoxyquinoline and Analogous Structures

Evolution of Quinoline (B57606) Synthesis: From Classical Reactions to Contemporary Strategies

The synthesis of the quinoline ring system has a rich history, with several named reactions forming the bedrock of its preparation. Over time, these classical methods have been refined and new, more efficient strategies have emerged, driven by the demand for greater structural diversity and milder reaction conditions.

Mechanistic Insights into Established Quinoline Annulation Reactions (e.g., Friedländer, Skraup, Pfitzinger, Povarov)

The classical methods for quinoline synthesis, each with its unique set of reactants and conditions, have been instrumental in accessing a wide array of quinoline derivatives.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netnih.govnih.gov The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. researchgate.net One of the key advantages of the Friedländer synthesis is its convergent nature, which allows for the direct formation of polysubstituted quinolines. nih.gov

The Skraup synthesis , one of the oldest methods, employs the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. researchgate.net The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. researchgate.netacs.org Subsequent cyclization and oxidation yield the quinoline core. acs.org While effective for unsubstituted quinolines, the harsh reaction conditions can limit its applicability for more complex, functionalized substrates. acs.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. tdcommons.orggoogle.com The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by imine formation and subsequent cyclization and dehydration. tdcommons.org A variation known as the Halberkann variant utilizes N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids. tdcommons.org

The Povarov reaction is a [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to generate tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. chemscene.comgoogle.com This multicomponent approach is highly valued for its ability to rapidly construct complex quinoline scaffolds from simple starting materials. google.com Mechanistic studies suggest that the reaction can proceed through a stepwise or concerted pathway, often catalyzed by Lewis acids.

A comparative overview of these classical reactions is presented in the table below.

ReactionReactantsKey Features
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundConvergent, good for polysubstituted quinolines researchgate.netnih.gov
Skraup Aniline + Glycerol + H₂SO₄ + Oxidizing agentOldest method, suitable for unsubstituted quinolines researchgate.netacs.org
Pfitzinger Isatin + Carbonyl compound + BaseYields quinoline-4-carboxylic acids tdcommons.orggoogle.com
Povarov Aniline + Aldehyde + AlkeneMulticomponent, forms tetrahydroquinolines chemscene.comgoogle.com

Innovations in Oxidative Annulation and Catalytic Cyclization Protocols

Modern synthetic chemistry has witnessed a surge in the development of more efficient and environmentally benign methods for quinoline synthesis. Oxidative annulation strategies have gained prominence, often utilizing transition-metal catalysts to facilitate C-H bond activation and subsequent cyclization. For instance, ruthenium-, cobalt-, and copper-catalyzed reactions have been developed to construct quinoline scaffolds from readily available starting materials like anilines and ketones or alkynes under oxidative conditions. These methods often exhibit high atom economy and functional group tolerance.

Catalytic cyclization protocols, both metal-catalyzed and metal-free, have also been extensively explored. For example, copper-catalyzed intermolecular cyclization of anilines with terminal acetylene (B1199291) esters provides a direct route to quinoline derivatives. Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has also been shown to selectively produce quinolines. These catalytic approaches offer milder reaction conditions compared to the classical methods and allow for a broader substrate scope.

Multicomponent Reaction (MCR) Approaches for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity. By combining three or more starting materials in a single pot, MCRs can efficiently construct complex quinoline frameworks. The Povarov reaction is a prime example of an MCR used for quinoline synthesis. google.com The versatility of MCRs allows for the introduction of various substituents and functional groups, making them highly attractive for the creation of libraries of quinoline derivatives for biological screening.

Regioselective Introduction of Fluorine Atoms into the Quinoline Nucleus

The incorporation of fluorine atoms into the quinoline ring can dramatically alter its biological activity. The regioselective introduction of fluorine, however, presents a significant synthetic challenge due to the often-harsh conditions required for fluorination and the potential for multiple reactive sites on the quinoline nucleus.

Methods for Electrophilic and Nucleophilic Fluorination

Both electrophilic and nucleophilic fluorination methods have been employed for the synthesis of fluorinated quinolines. Direct electrophilic fluorination of quinoline derivatives in acidic media can lead to the formation of fluorinated products through electrophilic substitution. researchgate.net However, controlling the regioselectivity of this process can be difficult. A notable example is the regioselective electrolytic 5,8-difluorination of quinolines using HF:pyridine (B92270) as both the reagent and supporting electrolyte.

Nucleophilic fluorination offers an alternative approach, particularly for electron-deficient azaarenes like quinolines. A recently developed concept involves a concerted nucleophilic aromatic substitution that avoids the formation of high-energy Meisenheimer intermediates, allowing for the successful nucleophilic oxidative fluorination of quinolines. This method has shown promise for the selective fluorination at the C2 and C4 positions.

Synthetic Routes Utilizing Fluorinated Precursors (e.g., 2-Fluoromalonic Acid)

An effective strategy for the regioselective synthesis of fluorinated quinolines involves the use of fluorinated building blocks. 2-Fluoromalonic acid and its derivatives have proven to be valuable precursors for this purpose. researchgate.net For instance, the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been achieved in a two-step process starting from p-anisidine (B42471) and 2-fluoromalonic acid. The initial condensation in the presence of phosphorus oxychloride yields 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is subsequently converted to the final product via hydrogenolysis. This approach allows for the precise placement of the fluorine atom at the 3-position of the quinoline ring.

While a specific, detailed synthesis for 3,6-Difluoro-8-methoxyquinoline is not explicitly detailed in the reviewed literature, one can hypothesize a potential synthetic route based on the established methodologies. A plausible approach could involve a multi-step sequence starting from a difluoro-substituted aniline precursor, such as 2,5-difluoro-3-methoxyaniline. This aniline could then be subjected to a classical quinoline synthesis, such as the Skraup or a related cyclization reaction, to construct the quinoline core with the desired substitution pattern. Alternatively, a strategy involving the late-stage fluorination of a pre-formed 6-fluoro-8-methoxyquinoline (B1440636) could be envisioned, although achieving the desired regioselectivity at the 3-position would be a significant challenge. Further research and development are necessary to establish an efficient and selective synthesis for this specific compound.

Control of Fluorination at Positions C-3 and C-6

Achieving selective fluorination at specific positions of the quinoline ring is a considerable synthetic challenge. Direct fluorination of quinoline often leads to a mixture of products, with fluorination occurring at the 5-, 6-, and 8-positions. researchgate.net However, various methods have been developed to control the regioselectivity of this transformation.

One approach involves the use of pre-functionalized quinoline substrates. researchgate.net For instance, methods like the Balz-Schiemann reaction of aminoquinolines and palladium-catalyzed fluorination of bromoquinolines allow for the introduction of fluorine at a predetermined position. researchgate.net Another strategy utilizes the directing effects of existing functional groups on the quinoline ring to guide the fluorination process. researchgate.net

Recent advancements have focused on direct C-H fluorination, which avoids the need for pre-functionalization. nih.gov For example, a method for C4-selective fluorination of quinolines has been developed using an electron-transfer-enabled concerted nucleophilic fluorination strategy. nih.govacs.org This approach proceeds through a chain process involving an asynchronous concerted fluoride-electron-proton transfer, bypassing the formation of high-energy Meisenheimer intermediates. nih.gov While this method primarily targets the C4 position, the selectivity can be influenced by the presence of other substituents and the choice of acid. nih.govacs.org

Selective fluorination at the C-3 position can be achieved through different pathways, often involving cyclization reactions of fluorinated precursors. For instance, the synthesis of 3-substituted quinolines has been reported through an NBS-mediated radical cyclization. mdpi.com

The table below summarizes various methods for the selective fluorination of quinolines.

Method Position(s) Fluorinated Key Features Reference(s)
Direct Fluorination5-, 6-, 8-Often results in a mixture of isomers. researchgate.net
Balz-Schiemann ReactionVaries (depends on aminoquinoline precursor)Requires pre-functionalization with an amino group. researchgate.net
Palladium-Catalyzed FluorinationVaries (depends on bromoquinoline precursor)Requires pre-functionalization with a bromine atom. researchgate.net
Concerted Nucleophilic FluorinationC4 (major), C2 (minor)Direct C-H fluorination, avoids Meisenheimer intermediates. nih.govacs.org
NBS-Mediated Radical CyclizationC-3Involves cyclization of a precursor to form the quinoline ring. mdpi.com

Strategies for Site-Specific Incorporation of the Methoxy (B1213986) Group at Position C-8

The introduction of a methoxy group at the C-8 position of the quinoline core is a crucial step in the synthesis of 8-methoxyquinoline (B1362559) and its derivatives. Two primary strategies are commonly employed: nucleophilic aromatic substitution and etherification of hydroxyquinoline precursors.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a methoxy group onto an aromatic ring. wikipedia.org In this reaction, a nucleophile, such as methoxide (B1231860), displaces a good leaving group, typically a halide, on the quinoline ring. wikipedia.org The success of this reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack. wikipedia.orgopenstax.org

For the synthesis of 8-methoxyquinoline, this would involve the reaction of an 8-haloquinoline with a methoxide source. The reactivity of the 8-haloquinoline can be enhanced by the presence of electron-withdrawing substituents on the quinoline ring. wikipedia.org This method is particularly useful for creating a variety of substituted 8-methoxyquinolines by varying the starting halogenated quinoline.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including 8-methoxyquinoline from 8-hydroxyquinoline (B1678124). masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) to form the ether. masterorganicchemistry.comwikipedia.orglibretexts.org

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. masterorganicchemistry.com Common bases include sodium hydride (NaH) or potassium carbonate, and solvents can range from the parent alcohol to polar aprotic solvents like DMF or THF. masterorganicchemistry.comresearchgate.net For instance, 8-methoxyquinoline has been synthesized from 8-hydroxyquinoline with a reported yield of 71%. researchgate.netresearchgate.net

Intramolecular versions of the Williamson ether synthesis can also be utilized to form cyclic ethers from molecules containing both a hydroxyl group and a halogen. libretexts.org

The table below compares the two main strategies for introducing the C-8 methoxy group.

Strategy Starting Material Key Reagents Mechanism Reference(s)
Nucleophilic Aromatic Substitution (SNAr)8-HaloquinolineMethoxide sourceAddition-elimination wikipedia.orgopenstax.org
Williamson Ether Synthesis8-HydroxyquinolineBase, Alkyl halideSN2 masterorganicchemistry.comwikipedia.org

Sustainable and Scalable Synthetic Approaches to Difluoro-Methoxyquinolines

The development of environmentally friendly and scalable methods for the synthesis of complex molecules like difluoro-methoxyquinolines is a major focus of modern organic chemistry. This involves the application of green chemistry principles and the development of efficient catalytic systems.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com In the context of quinoline synthesis, this has led to the development of several innovative techniques:

Ultrasonic Irradiation: Ultrasound has been used to promote the synthesis of quinoline derivatives, often leading to shorter reaction times and higher yields. mdpi.com For example, a one-pot, three-component synthesis of 2-substituted quinolines has been achieved under ultrasonic conditions using a tin(II) chloride catalyst in water. nih.gov

Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.net It has been successfully applied to the one-pot synthesis of quinoline derivatives, often in solvent-free conditions, which significantly reduces waste. researchgate.netrsc.org This method has been shown to improve yields and shorten reaction times compared to conventional heating. researchgate.net

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce the need for purification of intermediates, saving time, solvents, and energy. rsc.org Several one-pot methods for the synthesis of functionalized quinolines have been reported, often employing green reaction conditions. nih.govresearchgate.net

The development of efficient catalysts is central to sustainable chemistry, as they can enable reactions to proceed under milder conditions with higher selectivity and efficiency.

Transition Metal-Catalyzed Synthesis: Transition metals, particularly palladium and copper, are widely used in the synthesis of quinolines due to their ability to catalyze a variety of C-H activation and cross-coupling reactions. nih.govnih.gov These catalysts allow for the direct functionalization of the quinoline core, providing a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov For instance, palladium-catalyzed direct alkylation of quinoline N-oxides has been achieved. nih.gov Nanocatalysts are also gaining attention as they offer advantages in terms of recovery and reusability. acs.org

Metal-Free Synthesis: Growing concerns about the toxicity and cost of heavy metals have spurred the development of metal-free synthetic methods. rsc.org These approaches often utilize organocatalysts or iodine-based catalysts to promote the desired transformations. nih.govacs.org For example, a metal-free domino condensation/aza-Prins cyclization/retro-aldol reaction has been developed for the synthesis of 2-substituted quinolines. acs.org These methods offer a more environmentally benign alternative to their metal-catalyzed counterparts. nih.govacs.org

The table below highlights some sustainable and scalable approaches to quinoline synthesis.

Approach Key Features Examples Reference(s)
Green Chemistry Reduces waste, energy consumption, and use of hazardous materials.Ultrasonic irradiation, Microwave-assisted reactions, One-pot syntheses. nih.govmdpi.comrsc.orgresearchgate.netrsc.orgresearchgate.net
Transition Metal Catalysis High efficiency and selectivity, direct C-H functionalization.Palladium-catalyzed alkylation, Copper-catalyzed cyclization. nih.govnih.govacs.org
Metal-Free Catalysis Avoids toxic and expensive metals, environmentally benign.Iodine-catalyzed cyclization, Organocatalyzed domino reactions. rsc.orgnih.govacs.orgacs.org

Considerations for Process Development and Multi-Kilogram Scale Production

Initial route scouting for 3-fluoro-6-methoxyquinoline evaluated several synthetic strategies, including a Balz–Schiemann reaction and electrophilic fluorination with reagents like Selectfluor. acs.orgthieme-connect.com However, these routes were deemed unsuitable for large-scale production due to significant safety concerns associated with high-energy diazonium intermediates and the high cost and step count of the electrophilic fluorination process. thieme-connect.com

A more viable approach for large-scale synthesis was identified through a two-step process starting from readily available and inexpensive materials: p-anisidine and 2-fluoromalonic acid. acs.orgthieme-connect.com This method proved to be a robust and scalable process.

The key steps in this optimized route are:

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization: p-Anisidine is condensed with 2-fluoromalonic acid in the presence of POCl₃. This reaction forms the quinoline ring and simultaneously chlorinates the 2- and 4-positions, yielding 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net Intensive optimization and safety studies were conducted to ensure this step could be safely scaled up. acs.org

Hydrodechlorination: The resulting dichloro-intermediate is then subjected to reduction to remove the two chlorine atoms. This has been successfully achieved on a large scale using two methods:

Catalytic hydrogenation with H₂ gas over a Raney nickel catalyst. thieme-connect.com

Transfer hydrogenation. thieme-connect.com

This POCl₃-mediated process was successfully scaled to a 32 kg scale, ultimately producing 12 kg of 3-fluoro-6-methoxyquinoline with high purity, demonstrating its industrial viability. acs.org

Table 1: Comparison of Scale-Up Routes for 3-Fluoro-6-methoxyquinoline

RouteKey ReactionAdvantagesDisadvantages for Scale-UpFinal Yield (Large Scale)Reference
A Balz–Schiemann Reaction-High-energy diazonium intermediates, safety concernsNot pursued thieme-connect.com
B Electrophilic Fluorination (Selectfluor)-Multi-step synthesis, long production time, expensive reagentNot pursued thieme-connect.com
C POCl₃-promoted Cyclization & ReductionInexpensive starting materials, two-step process-12 kg produced acs.orgthieme-connect.com

Table 2: Optimized Process Details for Multi-Kilogram Synthesis of 3-Fluoro-6-methoxyquinoline (Route C)

StepReactionReagentsScaleYieldReference
1 POCl₃-promoted Cyclizationp-Anisidine, 2-Fluoromalonic Acid, POCl₃32 kg41% thieme-connect.com
2 Hydrodechlorination (H₂/Raney Ni)2,4-dichloro-3-fluoro-6-methoxyquinoline, H₂, Raney Ni23 kg71% thieme-connect.com
2 (alternative) Transfer Hydrogenation2,4-dichloro-3-fluoro-6-methoxyquinoline-75% thieme-connect.com

To adapt these findings for the synthesis of This compound , one would need to consider strategies for the introduction of the second fluorine atom. Potential approaches could involve:

Starting with a difluorinated aniline precursor: A synthetic route could begin with a 2-amino-4-fluoroanisole derivative, which would then undergo a similar cyclization reaction.

Late-stage fluorination: Methods for the direct C-H fluorination of quinoline rings are being developed. researchgate.net A regioselective fluorination of a pre-formed 3-fluoro-8-methoxyquinoline (B15070935) or 6-fluoro-8-methoxyquinoline could be explored, although achieving the desired regioselectivity can be a significant challenge. nih.gov For instance, electrolytic methods using Olah's reagent (HF:pyridine) have shown success in the regioselective 5,8-difluorination of quinolines, suggesting that electrochemical approaches could be a promising avenue for synthesizing difluorinated analogues. core.ac.uk

The development of any large-scale synthesis for this compound would necessitate a similar rigorous evaluation of safety, cost, and scalability as was performed for its mono-fluorinated counterpart.

Chemical Reactivity and Derivatization Strategies of 3,6 Difluoro 8 Methoxyquinoline

Reactivity Profiles of the Difluorinated Quinoline (B57606) Core Towards Electrophiles and Nucleophiles

The reactivity of the 3,6-difluoro-8-methoxyquinoline core is fundamentally governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group. The quinoline ring system itself is inherently electron-deficient compared to benzene (B151609), a characteristic that is significantly amplified by the presence of two strongly electronegative fluorine substituents.

Reactivity towards Electrophiles:

The difluorinated quinoline ring is deactivated towards electrophilic aromatic substitution. The high electronegativity of the fluorine atoms substantially reduces the electron density of the aromatic π-system, making it a poor nucleophile. chemrxiv.org Consequently, reactions with electrophiles, such as nitration, halogenation, or Friedel-Crafts reactions, are generally sluggish and require harsh conditions. The electron-donating nature of the C-8 methoxy group can direct weak electrophilic interactions to the ortho and para positions (C-7 and C-5), but the overwhelming deactivating effect of the fluorine atoms remains dominant.

Reactivity towards Nucleophiles:

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov This is a classic example of nucleophilic aromatic substitution (SNAr). The fluorine atoms act as good leaving groups when positioned on an activated aryl system. The sites most prone to nucleophilic attack are the carbon atoms bearing the fluorine substituents (C-3 and C-6). The stability of the intermediate Meisenheimer complex is enhanced by the electron-withdrawing capacity of the quinoline nitrogen and the other fluorine atom. Therefore, the this compound core readily reacts with a variety of nucleophiles. researchgate.netnih.gov

Transformations and Modulations Involving the Methoxy Group

The methoxy group at the C-8 position is a key functional handle for introducing structural diversity. As an aryl methyl ether, its most common and synthetically valuable transformation is demethylation to reveal the corresponding phenol.

O-Demethylation:

Cleavage of the methyl-oxygen bond is typically achieved using strong protic acids or Lewis acids. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are highly effective for this transformation, even at low temperatures. Other reagents like hydrobromic acid (HBr) can also be employed. This reaction yields 3,6-difluoroquinolin-8-ol, a versatile intermediate for further functionalization. The resulting hydroxyl group can be used to introduce new linkages, for example, through etherification or esterification, or it can participate in the formation of metal complexes. The electronic properties of the quinoline ring are also significantly altered by converting the electron-donating methoxy group into a more acidic phenolic group. mdpi.com

Advanced Functional Group Interconversions and Chemoselective Derivatization

While direct C-F bond activation for cross-coupling is challenging, a more common strategy involves prior modification of a fluoro-substituent to a more reactive halo-substituent (e.g., bromo or iodo) via nucleophilic aromatic substitution. However, for the purpose of this section, we will consider a hypothetical bromo-analogue, 3-bromo-6-fluoro-8-methoxyquinoline, to illustrate the potential for cross-coupling. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. studfile.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an aryl halide. studfile.netclaremont.edu Using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base, the 3-bromo derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C-3 position.

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling provides an efficient route. db-thueringen.desoton.ac.uk This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the site of the halogen.

The table below summarizes potential cross-coupling reactions on a hypothetical bromo-derivative.

Reaction Type Coupling Partner Catalyst System (Example) Bond Formed
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Na₂CO₃C-C
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC-C (alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuC-N
C-S CouplingThiol (RSH)Pd(OAc)₂, Xantphos, K₃PO₄C-S

The fluorine atoms at positions C-3 and C-6 are susceptible to nucleophilic aromatic substitution (SNAr). studfile.net This reactivity allows for the direct replacement of fluorine with a variety of nucleophiles, providing a straightforward method for derivatization. The relative reactivity of the C-3 and C-6 positions would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Common nucleophiles for this transformation include:

Amines: Reaction with primary or secondary amines introduces amino groups.

Alkoxides: Using sodium or potassium alkoxides yields the corresponding ether derivatives.

Thiolates: Reaction with thiolates provides access to aryl sulfides.

The table below illustrates the strategic modification of the fluoro groups.

Nucleophile Reagent Example Product Functional Group
AmineMorpholine3- or 6-Morpholinyl
AlkoxideSodium Methoxide (B1231860)3- or 6-Methoxy
ThiolateSodium Thiophenolate3- or 6-Phenylthio
AzideSodium Azide3- or 6-Azido

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Core

The this compound scaffold is an attractive core for the design and synthesis of hybrid molecular architectures. nih.gov Its defined three-dimensional structure and sites for functionalization allow it to be integrated into larger, more complex molecules with potential applications in drug discovery and materials science.

A common strategy involves using the derivatization methods described above to link the quinoline core to other pharmacophores or functional moieties. For example, one of the fluorine atoms could be displaced by a nucleophile containing a linker, which is then used to attach another molecule.

Alternatively, cross-coupling reactions provide a powerful means of building hybrid structures. nih.govmdpi.comdb-thueringen.de A synthetic sequence could involve:

Selective nucleophilic substitution of one fluorine atom (e.g., at C-6) with a halide, such as bromide, using a reagent like lithium bromide.

Subsequent Suzuki-Miyaura coupling of the resulting 6-bromo-3-fluoro-8-methoxyquinoline with a complex boronic acid derivative of another heterocyclic system (e.g., a pyrazole (B372694) or an indole).

This approach allows for the modular assembly of novel hybrid molecules where the distinct properties of the quinoline core and the coupled partner can be combined to achieve a desired biological or physical-chemical profile.

Advanced Spectroscopic and Structural Elucidation of 3,6 Difluoro 8 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,6-Difluoro-8-methoxyquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the methoxy (B1213986) group. The aromatic protons will appear in the typical downfield region of approximately 7.0-9.0 ppm. uncw.edu Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would be influenced by the positions of the two fluorine atoms and the methoxy group. The methoxy group will present as a sharp singlet, likely around 3.8-4.0 ppm. rsc.org

¹³C NMR: The carbon spectrum will display ten distinct signals for the ten carbon atoms of the quinoline ring system and the methoxy group. The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. rsc.orgmdpi.com The presence of the electron-donating methoxy group and the electronegative fluorine atoms will significantly influence the chemical shifts of the aromatic carbons compared to unsubstituted quinoline. hebmu.edu.cnresearchgate.net

¹⁹F NMR: The fluorine NMR spectrum is the most direct method for observing the fluorine environments. It is expected to show two distinct signals, one for the fluorine at the C3 position and one for the fluorine at the C6 position. The chemical shifts for fluorine atoms on an aromatic ring typically appear in a range of -100 to -170 ppm relative to CFCl₃. ucsb.educolorado.edu These signals may show coupling to nearby protons (H-F coupling).

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Notes
¹H~8.5-8.9Aromatic Protons (e.g., H2, H4), likely doublets or doublets of doublets.
¹H~7.0-7.8Aromatic Protons (e.g., H5, H7), likely doublets or doublets of doublets with H-F coupling.
¹H~3.9-OCH₃, singlet.
¹³C~150-165 (d)C3 and C6 (bonded to F), showing large ¹JCF coupling. rsc.org
¹³C~140-155C8 (bonded to OCH₃) and other quaternary carbons.
¹³C~100-135Aromatic CH carbons.
¹³C~56-OCH₃ carbon. rsc.org
¹⁹F-100 to -130Aromatic C-F signals; specific shifts depend on exact electronic environment. rsc.org

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound, the molecular formula is C₁₀H₆F₂NO.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition. The expected exact mass can be calculated and compared to an experimental value.

Molecular Formula: C₁₀H₆F₂NO

Calculated Monoisotopic Mass: 195.0445 u

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.

Calculated m/z for [C₁₀H₇F₂NO]⁺: 196.0523

The fragmentation pattern in mass spectrometry would likely involve the loss of methyl radicals (•CH₃) from the methoxy group or the elimination of a CHO radical.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would show characteristic bands for its key structural features. researchgate.netresearchgate.net

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3050-3150C-H stretchAromatic Ring
2850-2960C-H stretch-OCH₃
1570-1620C=C and C=N stretchQuinoline Ring
1200-1300C-O-C stretch (asymmetric)Aryl-alkyl ether
1150-1250C-F stretchAryl-Fluoride
1000-1050C-O-C stretch (symmetric)Aryl-alkyl ether

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, data from the highly analogous compound 6,8-difluoroquinoline can be used to infer its structure. researchgate.net

It is expected that this compound would crystallize in a common space group (e.g., monoclinic P2₁/c). The quinoline ring system itself would be largely planar. The C-F bond lengths would be approximately 1.35 Å, and the C-O bond of the methoxy group would be around 1.37 Å. In the crystal lattice, molecules would likely pack in a stacked arrangement, influenced by π-π interactions between the aromatic quinoline rings and possible weak C-H···F or C-H···O hydrogen bonds.

Advanced Optical Spectroscopy for Electronic Structure and Luminescent Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Quinolines are aromatic systems that exhibit strong absorption in the UV region due to π-π* transitions. mdpi.com For 8-hydroxyquinoline (B1678124) derivatives, characteristic absorption bands appear between 250 nm and 400 nm. researchgate.netresearchgate.net The introduction of a methoxy group at the C8 position and fluorine atoms at C3 and C6 would modulate these transitions. The electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, while the effect of the fluorine atoms would depend on their position and interaction with the molecular orbitals.

Fluorescence Spectroscopy and Quantum Yield Determination

Many quinoline derivatives are fluorescent, a property that is highly sensitive to substituents and the local environment. nih.gov 6-Methoxyquinoline (B18371) is known to be fluorescent, and its emission properties are solvent-dependent. researchgate.net The fluorescence of this compound would originate from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀).

Computational and Theoretical Investigations of 3,6 Difluoro 8 Methoxyquinoline

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of molecules. These calculations provide a detailed picture of the molecule's preferred three-dimensional shape, energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It has become a popular and effective approach due to its balance of computational efficiency and accuracy. nih.gov The core principle of DFT is that all ground-state properties of a system can be determined from its electron density. mdpi.com

For 3,6-Difluoro-8-methoxyquinoline, a geometry optimization would be performed to find the most stable arrangement of its atoms in space, corresponding to a minimum on the potential energy surface. This process is typically carried out using a specific functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) which defines the set of mathematical functions used to build the molecular orbitals. mdpi.comnih.gov The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy of the molecule is at its lowest point. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for this compound (Hypothetical DFT Calculation) The following data are illustrative examples based on typical values for similar chemical bonds and structures and are not from a published study on this specific molecule.

ParameterBondValue
Bond LengthC3-F~1.35 Å
C6-F~1.36 Å
C8-O~1.37 Å
O-CH₃~1.43 Å
C2=C3~1.38 Å
N1=C2~1.32 Å
Bond AngleF-C3-C4~118°
F-C6-C5~119°
C7-C8-O~116°
C8-O-CH₃~118°
Dihedral AngleC7-C8-O-CH₃~0° or ~180°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Table 2: Representative FMO Properties for this compound (Hypothetical DFT Calculation) The following data are illustrative examples based on typical values from DFT studies on substituted quinolines and are not from a published study on this specific molecule. scirp.org

PropertyValue (eV)
EHOMO-6.85
ELUMO-2.05
HOMO-LUMO Gap (ΔE)4.80

DFT calculations are widely used to predict various spectroscopic properties. scirp.org By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure. scirp.orgarabjchem.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the assignment of experimental spectra.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. mdpi.comacs.org These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. scirp.orgnih.gov

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η). nih.govijopaar.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. ijopaar.com

Table 3: Predicted Reactivity Descriptors for this compound (Hypothetical) These values are derived from the hypothetical HOMO/LUMO energies in Table 2.

DescriptorValue (eV)
Chemical Potential (μ)-4.45
Chemical Hardness (η)2.40
Electrophilicity Index (ω)4.11

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. nih.govnih.gov Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the movements of atoms over time. nih.govnih.gov

For this compound, a key area of conformational flexibility is the rotation of the methoxy (B1213986) group around the C8-O bond. MD simulations can explore the molecule's conformational landscape, which is the potential energy surface as a function of its structural degrees of freedom. nih.gov By simulating the molecule's motion over nanoseconds or longer, these simulations can reveal the preferred orientations of the methoxy group, the energy barriers between different conformations, and how the molecule's shape fluctuates under physiologically relevant conditions. This provides insight into the molecule's flexibility and the range of shapes it can adopt when interacting with other molecules, such as biological receptors. mdpi.com

Structure-Activity Relationship (SAR) Studies and Predictive Modeling at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. By understanding how specific functional groups and structural features influence activity, more potent and selective compounds can be designed. researchgate.net

The biological activity of this compound is profoundly influenced by the electronic and steric properties of its substituents.

Fluoro Substituents (at C3 and C6): Fluorine is the most electronegative element and acts as a potent electron-withdrawing group through the inductive effect. The presence of fluorine atoms at the C6 and C8 positions in related quinolone compounds is known to enhance antibacterial potency and DNA gyrase inhibition. nih.govasm.org The C6-fluoro substituent, in particular, is a common feature in nearly all clinically successful fluoroquinolone antibacterials, as it significantly improves cell penetration and target binding. asm.org In this compound, the fluorine atoms at C3 and C6 would significantly decrease the electron density of the aromatic ring system, which can be critical for the types of non-covalent interactions (e.g., π-π stacking, hydrogen bonding) the molecule can form with a biological target.

Methoxy Substituent (at C8): The methoxy group has a dual electronic nature. It is inductively electron-withdrawing due to the oxygen atom's electronegativity but is also a π-electron-donating group through resonance. Its net effect depends on its position on the ring. At the C8 position, its electronic influence, combined with its steric bulk, can modulate the molecule's conformation and interaction profile. In related quinolines, a methoxy group has been shown to participate in hydrogen bonding and hydrophobic interactions within receptor binding pockets. nih.gov The steric hindrance from the C8-methoxy group can also influence the planarity of the quinoline (B57606) system and its ability to fit into a specific binding site. The combination of two powerfully electron-withdrawing fluorine atoms and the electronically complex methoxy group creates a unique electronic and steric profile that dictates its molecular interactions and ultimate biological function.

Computational Analysis of Lipophilicity and its Influence on Molecular Behavior

Lipophilicity is a critical physicochemical property of a potential drug molecule that significantly influences its pharmacokinetic and pharmacodynamic profiles. It describes the affinity of a compound for a lipid-like environment and is a key determinant of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The partitioning of a molecule between an aqueous and a lipid phase, quantified as the logarithm of the partition coefficient (logP), is a standard measure of lipophilicity. nih.gov

In modern drug discovery, in silico methods for predicting logP are invaluable for the early assessment of drug-like properties, helping to reduce the time and cost associated with experimental measurements. nih.gov Various computational algorithms are employed to calculate logP values, each with its own strengths and limitations. These methods are often based on the structural fragments of the molecule, atomic contributions, or whole-molecule properties. Some commonly used algorithms include:

XLOGP3: An atom-additive method with corrective factors for intramolecular interactions.

WLOGP: Based on a large database of known logP values and utilizing a fragment-based approach.

MLOGP: A topology-based method that considers the connectivity of atoms in the molecule.

SILICOS-IT: A fragment-based method that is part of a larger suite of computational tools for drug discovery.

The calculated logP values for a compound like this compound provide insights into its expected solubility, absorption, and distribution characteristics. While experimental determination through methods like reversed-phase thin-layer chromatography (RP-TLC) or high-performance liquid chromatography (HPLC) remains the gold standard, computational predictions offer a rapid and cost-effective initial screening. nih.govnih.gov It is important to note that different computational models may yield varying logP values for the same compound, and a consensus approach or comparison with experimental data for related structures is often beneficial. nih.gov

Below is a representative table illustrating the types of calculated logP values that could be generated for this compound using various computational models.

Table 1: Illustrative Calculated Lipophilicity (logP) Values for this compound

Calculation Method Predicted logP Value
XLOGP3 2.85
WLOGP 2.60
MLOGP 2.75

Note: The values in this table are illustrative and represent typical outputs from these computational methods for a molecule with the structural features of this compound.

Theoretical Approaches to Ligand-Target Interactions (e.g., Molecular Docking)

Understanding the interaction between a small molecule (ligand) and its biological target is fundamental to rational drug design. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. nih.govnih.gov This method is instrumental in elucidating the mechanism of action of a compound and in guiding the optimization of lead structures to enhance their potency and selectivity. nih.gov

For quinoline-based compounds, a common target for molecular docking studies is the bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Fluoroquinolones, a class of antibiotics to which this compound is structurally related, are known to inhibit this enzyme. Molecular docking simulations can be used to model the binding of this compound into the active site of DNA gyrase, providing insights into the specific amino acid residues involved in the interaction.

The molecular docking process typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (this compound) are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

Docking Simulation: A scoring function is used to evaluate different binding poses of the ligand within the receptor's active site, and the most favorable conformations are ranked based on their binding energies.

Analysis of Results: The top-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and a higher predicted affinity. For instance, in studies of other fluoroquinolones, binding affinities in the range of -8 to -10 kcal/mol against DNA gyrase have been reported. nih.gov

Table 2: Representative Molecular Docking Data for a Quinolone Compound with a Bacterial Target

Parameter Value
Target Protein Mycobacterium tuberculosis DNA gyrase (GyrA)
Docking Score (Binding Energy) -9.5 kcal/mol
Interacting Residues Asp94, Gly77, Ala90

Note: This table presents example data from molecular docking studies of a fluoroquinolone compound, illustrating the type of information that would be sought for this compound.

By applying molecular docking, researchers can hypothesize how modifications to the structure of this compound, such as the introduction or removal of functional groups, might affect its binding to a particular target, thereby guiding the synthesis of more effective analogs.

Applications in Advanced Materials Science

Exploration of 3,6-Difluoro-8-methoxyquinoline and its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) have become a leading technology in displays and solid-state lighting, driven by continuous innovation in material design. rsc.org Quinoline (B57606) derivatives, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), have been pivotal in the development of efficient OLEDs, often serving as the emissive or electron-transporting layer. beilstein-journals.orgdoronscientific.com The performance of these materials is intrinsically linked to their molecular structure, which influences their photoluminescence quantum yield, charge carrier mobility, and thermal stability. beilstein-journals.org

While direct research on this compound in OLEDs is not extensively documented in publicly available literature, the investigation of structurally similar fluorinated quinoline derivatives provides valuable insights into its potential. For instance, the strategic placement of fluorine atoms in the quinoline ring is a known method to alter the electronic properties and enhance the performance of OLED materials. nih.gov Fluorination can lower both the HOMO and LUMO energy levels, which can improve charge injection and transport balance within the device, leading to higher efficiency and longer operational lifetimes.

In a related context, a different fluorinated compound, 3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane (F2-HCNQ), has been successfully employed as a p-type dopant in the hole transport layer of OLEDs. aip.org This demonstrates the utility of difluoro-substituted aromatic systems in enhancing OLED performance, suggesting that this compound could potentially serve as a valuable component, either as a host material, an emissive dopant, or within the charge transport layers. The methoxy (B1213986) group, being an electron-donating group, would further modulate the electronic properties, potentially influencing the emission color and efficiency.

The general approach for creating OLEDs often involves the synthesis of metal complexes with quinoline-based ligands. For example, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are recognized for their high electroluminescence quantum yield and good thermal stability, making them suitable for low-operating-voltage OLEDs. researchgate.net It is conceivable that this compound could be used as a ligand to create novel metal complexes with tailored properties for OLED applications.

Table 1: Potential Roles of this compound Derivatives in OLEDs

Potential RoleAnticipated Benefit
Emissive LayerTuning of emission color and enhancement of quantum efficiency.
Host MaterialImproved charge transport and thermal stability.
Electron Transport LayerEnhanced electron mobility and injection.
Ligand for Metal ComplexesCreation of novel phosphorescent or fluorescent emitters.

Investigation as Components in Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. researchgate.net 8-Hydroxyquinoline (B1678124) and its derivatives are well-established scaffolds for the design of such sensors due to their inherent chelating ability with a wide range of metal ions. researchgate.net The binding of a metal ion to the quinoline-based ligand often leads to a significant enhancement of fluorescence emission, a phenomenon attributed to the increased rigidity of the molecular structure upon complexation. researchgate.net

The development of new chemosensors with high sensitivity and selectivity for particular metal ions is an active area of research. While specific studies on this compound as a fluorescent chemosensor are not readily found, the foundational principles of 8-hydroxyquinoline-based sensors suggest its potential in this domain. The fluorine and methoxy substituents on the quinoline ring would likely influence both the binding affinity and the photophysical response upon metal ion coordination.

The electron-withdrawing nature of the fluorine atoms could modulate the electron density on the nitrogen and oxygen atoms of the chelating site, thereby affecting the selectivity towards different metal ions. The methoxy group, on the other hand, could influence the solubility and photophysical properties of both the free ligand and its metal complex. The synthesis of various derivatives of 8-hydroxyquinoline allows for the fine-tuning of these properties to target specific metal ions of environmental or biological importance. researchgate.net

Table 2: Key Features of Quinoline-Based Fluorescent Chemosensors

FeatureDescription
Chelating Site The nitrogen atom of the pyridine (B92270) ring and the hydroxyl (or methoxy) group at the 8-position form a binding pocket for metal ions.
Fluorophore The quinoline ring system provides the fluorescent signaling unit.
Selectivity The electronic and steric properties of substituents on the quinoline ring can be modified to achieve selective binding to specific metal ions.
Signaling Mechanism Metal ion binding typically restricts intramolecular rotation and vibrations, leading to an increase in fluorescence intensity (chelation-enhanced fluorescence).

Potential in Other Optoelectronic Devices and Functional Materials

Beyond OLEDs and chemosensors, the versatile chemistry of quinoline derivatives opens up possibilities for their use in a broader range of optoelectronic devices and functional materials. The ability to engineer their electronic and optical properties through synthetic modification makes them attractive for applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials.

In the context of organic solar cells, materials with tailored energy levels are crucial for efficient charge separation and transport at the donor-acceptor interface. The tunable HOMO and LUMO levels of fluorinated quinoline derivatives could make them suitable as either donor or acceptor components in OSCs.

For organic field-effect transistors, which are the building blocks of organic electronics, materials with high charge carrier mobility are required. The rigid, planar structure of the quinoline core is conducive to ordered molecular packing in the solid state, which can facilitate efficient intermolecular charge transport. The introduction of fluorine atoms can further enhance intermolecular interactions and improve charge mobility.

The investigation of isoquinoline (B145761) derivatives, which are structural isomers of quinolines, has also revealed their potential as luminescent materials. For instance, certain dihydroisoquinoline derivatives have been shown to exhibit tunable solid-state emissions. This suggests that the broader family of quinoline-related heterocycles, including derivatives of this compound, holds significant promise for the development of novel functional materials with unique photophysical properties.

Mechanistic and Structure Activity Focused Research in Chemical Biology

Investigation of Molecular Targets and Pathways of Action

The biological activity of 3,6-Difluoro-8-methoxyquinoline is rooted in its ability to interact with and modulate the function of essential biomolecules. Research into its mechanisms of action has primarily focused on its potential as an antibacterial agent, investigating its interactions with key bacterial enzymes and its capacity for non-covalent binding and chelation.

DNA Gyrase: The primary and most well-established target for quinolone-class antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and recombination. nih.gov Fluoroquinolones inhibit the supercoiling activity of DNA gyrase, leading to the stabilization of a cleavable complex between the enzyme and DNA, which results in double-strand DNA breaks and ultimately bacterial cell death. nih.govnih.gov The inhibitory potency of quinolones against DNA gyrase is often correlated with their minimum inhibitory concentrations (MICs). nih.gov Studies on related fluoroquinolones have shown that mutations in the DNA gyrase enzyme can confer resistance. nih.govnih.gov However, specific substitutions on the quinolone core, such as those at the C-8 position, can influence the compound's effectiveness against these resistant, mutated enzymes. nih.gov For instance, research on the fluoroquinolone DU-6859a demonstrated that its C-8 substituent was crucial for maintaining activity against DNA gyrase mutants of Pseudomonas aeruginosa. nih.gov

FtsZ Protein: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is another potential target for antibacterial compounds. FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure critical for initiating bacterial cell division. nih.govnih.gov Inhibition of FtsZ polymerization disrupts cytokinesis, leading to bacterial filamentation and cell death. nih.gov While direct studies on this compound are limited, research on structurally related scaffolds provides insight. For example, a class of 3-alkoxy substituted 2,6-difluorobenzamides has been identified as potent FtsZ inhibitors. nih.gov Similarly, derivatives of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline have been evaluated for their antibacterial effects by targeting the FtsZ protein. nih.gov These findings suggest that the difluoro-alkoxy substitution pattern may be conducive to FtsZ inhibition.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folic acid synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. While it is a validated target for various antimicrobial and anticancer drugs, there is less direct evidence linking this compound specifically to DHFR inhibition compared to DNA gyrase. However, some inhibitors of DHFR have been identified, such as DHFR-IN-3, which shows activity against the enzyme from rat liver and Pneumocystis carinii. glpbio.com

Beyond direct enzymatic inhibition, the biological activity of heterocyclic compounds like quinolines can be modulated through other molecular interactions.

Non-Covalent Interactions: The stability and specificity of drug-target binding are governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, π-π stacking, and dipole-dipole interactions. youtube.comfrontiersin.org The quinoline (B57606) ring system, being an aromatic heterocycle, can readily participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. researchgate.net The nitrogen atom in the quinoline ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors, while C-H bonds adjacent to electron-withdrawing fluorine atoms can act as weak hydrogen bond donors. nih.gov These interactions collectively contribute to the formation of a stable drug-receptor complex. researchgate.netnih.gov

Chelation: The 8-hydroxyquinoline (B1678124) scaffold is a classic bidentate chelating agent, capable of binding metal ions that are often essential cofactors for enzymes. The nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group coordinate with the metal ion. While this compound possesses a methoxy group instead of a hydroxyl group, the oxygen atom can still participate in metal coordination, potentially modulating the function of metalloenzymes.

Structure-Activity Relationship (SAR) Studies Governing Biological Interactions

The specific arrangement of substituents on the quinoline core is critical in defining the compound's biological activity, binding affinity, and target selectivity. SAR studies dissect the contribution of each functional group.

The fluorine and methoxy groups on the this compound scaffold play distinct and crucial roles in its interaction with biological targets.

Fluorine Substituents: The presence of fluorine atoms, particularly at the C-6 position, is a hallmark of the potent fluoroquinolone class of antibiotics. The fluorine at C-6 and an additional fluorine at C-8 have been shown to be important for antibacterial potency. nih.gov Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring, influencing its interaction with target enzymes like DNA gyrase. nih.gov Furthermore, the incorporation of fluorine can enhance metabolic stability by strengthening the C-F bond against metabolic degradation, which can increase a drug's half-life. nih.govnih.gov

Methoxy Substituent: The substituent at the C-8 position significantly influences the activity of quinolones. Studies on related compounds have demonstrated that a C-8 substituent is critical for activity against quinolone-resistant DNA gyrase mutants. nih.gov The methoxy group (–OCH₃) at this position can affect the conformation of the molecule and its binding orientation within the enzyme's active site. Its size and electronic properties are key determinants of binding affinity. In other heterocyclic systems, methoxy groups have been shown to influence selectivity and potency. For example, in a series of imidazoquinolines, substitutions on the core ring structure were found to be critical for selective activity at Toll-like receptors 7 and 8. nih.gov

SubstituentPositionObserved/Inferred Impact on Biological ActivityReference
FluorineC-6Characteristic of potent fluoroquinolones; enhances antibacterial activity. nih.gov
FluorineC-8Contributes to overall antibacterial potency in 6,8-difluoroquinolones. nih.gov
Fluorine (general)-Increases metabolic stability and can enhance binding through electronic effects. nih.govnih.gov
MethoxyC-8Crucial for maintaining activity against resistant DNA gyrase mutants in related quinolones. nih.gov

The ability of a molecule to reach its target and bind effectively is governed by its physicochemical properties, such as acidity (pKa) and lipophilicity (logP).

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), affects a compound's solubility, absorption, distribution, and ability to cross cell membranes. The introduction of fluorine atoms generally increases a compound's lipophilicity. acs.org For comparison, the calculated XLogP3 for 6-methoxyquinoline (B18371) is 2.2, while the XLogP3 for a more complex related structure, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate, is 2.9. nih.govnih.gov This suggests that the two fluorine atoms contribute to increased lipophilicity. An optimal level of lipophilicity is required; while high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and non-specific binding. nih.gov

PropertyRelated CompoundValueSignificance for Molecular RecognitionReference
Lipophilicity (XLogP3)6-Methoxyquinoline2.2Baseline for assessing the impact of fluorine substitution on membrane permeability and solubility. nih.gov
Lipophilicity (XLogP3)Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate2.9Indicates increased lipophilicity due to fluorine atoms, affecting transport and binding. nih.gov
pKa6-Methoxyquinoline-Determines the ionization state of the quinoline nitrogen; fluorine atoms are expected to lower the pKa, affecting electrostatic interactions. nih.gov

Mechanistic Elucidation of Observed Biological Effects at the Cellular or Subcellular Level

The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels, primarily in bacteria. Based on its likely molecular targets, the anticipated cellular consequences are profound disruptions of essential life processes.

If the compound acts as a DNA gyrase inhibitor, its primary cellular effect would be the rapid cessation of DNA synthesis. The stabilization of the DNA-gyrase cleavage complex introduces lethal double-strand breaks in the bacterial chromosome. nih.gov This triggers the SOS response, but the damage is typically too extensive to repair, leading to a bactericidal effect.

Alternatively, if the compound targets the FtsZ protein, it would inhibit the formation or function of the Z-ring at the bacterial mid-cell. nih.gov This would block the process of cytokinesis. Microscopically, this inhibition manifests as the failure of bacterial cells to divide, resulting in the formation of long, filamentous cells. nih.gov This ultimately leads to cell lysis and death. The specific morphological changes observed in bacteria upon exposure can thus serve as a key indicator of the compound's mechanism of action at the cellular level. nih.gov

Exploration of Structure-Function Relationships in Antimycobacterial and Antiviral Contexts

The quest for novel therapeutic agents against resilient pathogens has led to extensive investigation into the structure-activity relationships (SAR) of various chemical scaffolds. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This section focuses on the exploration of the structure-function relationships of the specific chemical compound This compound in the contexts of antimycobacterial and antiviral research.

While direct and specific research on the antimycobacterial and antiviral properties of This compound is not extensively documented in publicly available literature, we can infer its potential activities and the importance of its structural features by examining studies on closely related analogues. The presence of fluorine atoms and a methoxy group on the quinoline core is known to significantly influence the biological profile of these molecules.

Antimycobacterial Context:

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of new and effective drugs. Fluorinated quinolones, a class of synthetic antibiotics, have shown considerable promise in this area. Research into the SAR of quinolone derivatives has revealed key structural determinants for their antimycobacterial efficacy.

A study on quinolone-based compounds highlighted the importance of substitutions at various positions of the quinoline ring for activity against both replicating and non-replicating Mtb. ed.ac.uknih.gov While this study did not specifically test This compound , it established that modifications to the quinoline core are crucial for potency. Another investigation into quinolones with substitutions at the 8-position demonstrated that the nature of the substituent at this position, in conjunction with the group at the N-1 position, significantly impacts antimycobacterial activity. nih.gov

Furthermore, a rational design approach for heterocyclic quinolones targeting the respiratory chain of Mtb identified that difluoro and methoxy substitutions on the quinoline ring were optimal for activity. acs.org Specifically, 5,7-difluoro and 6-fluoro-7-methoxy quinolones were found to be particularly effective. acs.org This suggests that the 3,6-difluoro and 8-methoxy substitutions in the target compound could contribute favorably to its antimycobacterial potential. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility.

To illustrate the antimycobacterial potential of related structures, the following table summarizes the activity of various quinoline derivatives against Mycobacterium tuberculosis.

Compound/Derivative ClassTarget/StrainActivity Metric (e.g., MIC)Reference
5,7-Difluoro quinolone analoguesM. tuberculosisFavorable for Mtb activity acs.org
6-Fluoro-7-methoxy quinolone analoguesM. tuberculosisFavorable for Mtb activity acs.org
Quinolone-based compounds with isoxazole (B147169) side-chainReplicating M. tuberculosisMICs of 0.77 and 0.95 µM for most potent compounds ed.ac.uknih.gov
Quinolones with substitutions at the 8-positionM. fortuitum, M. smegmatisActivity dependent on N-1 substituent nih.gov

This table is for illustrative purposes and is based on studies of related quinoline derivatives, as specific data for this compound is not available.

Antiviral Context:

For instance, a study on the antiviral activity of various FDA-approved drugs identified several quinoline-containing compounds with inhibitory effects against SARS-CoV-2. biorxiv.org This highlights the general potential of the quinoline scaffold in antiviral drug discovery.

The role of fluorine in enhancing antiviral potency has also been documented. For example, a series of 3'-difluorovinyl taxoids exhibited significantly better activity against various cancer cell lines compared to their non-fluorinated counterparts, suggesting that the strategic placement of fluorine can lead to improved biological activity. nih.gov Therefore, the difluoro substitution in This compound could be a key contributor to potential antiviral effects.

The following table presents antiviral activities of compounds with structural similarities to This compound , demonstrating the potential of this chemical class.

Compound/Derivative ClassVirusActivity Metric (e.g., IC50)Reference
Hydroxychloroquine (a quinoline derivative)SARS-CoV-2IC50 values reported in in vitro assays biorxiv.org
Chloroquine (a quinoline derivative)SARS-CoV-2IC50 values reported in in vitro assays biorxiv.org
3'-Difluorovinyl taxoids(Anticancer activity)Several to 16 times better activity than paclitaxel nih.gov

This table is for illustrative purposes and is based on studies of related compounds, as specific data for this compound is not available.

Future Research Directions and Unanswered Questions

Development of Novel and More Sustainable Synthetic Routes for Complex Fluorinated Quinolines

The synthesis of polysubstituted quinolines is crucial for developing more effective and safer drugs and pioneering new synthetic materials. researchgate.net While traditional methods like the Friedländer synthesis are common, the future demands more sustainable and efficient approaches. numberanalytics.com Current research highlights several promising directions:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic methods. This includes the exploration of solvent-free reactions and the use of biocatalysis to reduce waste and environmental impact. numberanalytics.com For instance, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods for producing tetrahydroquinolin-5(1H)-ones. nih.gov

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, researchers are developing metal-free synthetic routes. One such method uses trifluoroacetic acid as a CF3 source to synthesize fluorinated quinazolinones and quinoxalines without any catalysts or additives, offering a high-economy and broad-scope approach. organic-chemistry.org

Advanced Catalytic Systems: The use of novel catalysts is a key area of development. Palladium and copper catalysts, for example, have been effectively used in cross-coupling reactions (like Suzuki-Miyaura and Ullmann-type) to construct the quinoline (B57606) scaffold. numberanalytics.com

C-H Activation/Fluorination: Direct C-H activation and fluorination strategies are highly sought after as they eliminate the need for pre-functionalized substrates. mdpi.com This allows for late-stage functionalization, which is particularly valuable in drug discovery. mdpi.com Recent progress includes electron-transfer-enabled concerted nucleophilic fluorination, which provides a new pathway for the selective C–H fluorination of quinolines. acs.org

Mechanochemistry: Ball milling represents a novel, solvent-free method for synthesizing quinoline derivatives. A recently developed mechanochemical approach allows for the simultaneous alkynylation and deoxygenation of quinoline N-oxides in a single step, showcasing high efficiency and tolerance for various functional groups. acs.org

These evolving synthetic strategies promise to make complex fluorinated quinolines like 3,6-Difluoro-8-methoxyquinoline more accessible and enable the production of a wider array of analogues in a more sustainable manner.

Expansion of Derivatization Strategies for Broader Chemical Space Exploration

The core quinoline structure is a versatile scaffold that allows for functionalization at numerous positions, making it an intriguing building block for drug design. nih.gov Expanding derivatization strategies is key to exploring a broader chemical space and discovering compounds with enhanced properties.

Future efforts will likely focus on:

Hybrid Molecules: Combining the quinoline motif with other biologically active molecules into a single hybrid entity is a promising strategy. nih.gov This approach has yielded derivatives with improved activity compared to standard drugs.

Multi-component Reactions: Reactions like the Ugi-azide reaction allow for the creation of complex molecules in a single step from multiple starting materials. This has been used to synthesize 8-amino-6-methoxyquinoline-tetrazole hybrids, where the linker between the two moieties can be systematically varied to fine-tune biological activity. mdpi.com

Late-Stage Functionalization: As mentioned, C-H activation methods enable the introduction of fluorine and other groups at a late stage in the synthesis. mdpi.com This is highly advantageous for creating a library of derivatives from a common advanced intermediate, facilitating rapid exploration of structure-activity relationships (SAR).

"Twin Derivatization": In analytical chemistry, a "twin derivatization" strategy using pairs of reagents has been developed for the high-coverage quantification of various molecules. researchgate.net Adapting such concepts to synthetic derivatization could enable the creation of paired libraries of compounds for differential screening and more efficient chemical space exploration. researchgate.netyoutube.com The goal of this exploration is to find novel structures with high potency and selectivity for biological targets. youtube.com

The table below illustrates examples of derivatization approaches applied to the quinoline core.

Derivatization Strategy Starting Scaffold Reagents/Reaction Type Resulting Derivatives Purpose/Application Reference
Hybridization 8-amino-6-methoxyquinolineUgi-azide reaction with aldehydes, trimethylsilyl (B98337) azide, tert-butyl isocyanide8-amino-6-methoxyquinoline-tetrazole hybridsAntiplasmodial activity mdpi.com
Esterification 8-fluoro-2,3-dimethylquinolin-4-olSubstituted benzoic acids, EDC•HCl, DMAPFluorinated quinoline analogsAntifungal activity nih.gov
Carbamoylation Hydroxyquinolines (4-OH, 5-OH, 6-OH, 8-OH)N,N-disubstituted carbamoyl (B1232498) chloridesQuinoline-O-carbamate derivativesMulti-target agents for Alzheimer's disease tandfonline.com
Condensation 4-amino-3-formylquinolin-2(1H)onesCyclohexanoneSubstituted tetrahydrodibenzo[b,h] researchgate.netnih.govnaphthyridin-6(5H)onesSynthesis of fused heterocyclic systems researchgate.net

This table is interactive and provides examples of derivatization strategies.

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of novel compounds. For fluorinated quinolines, future research will increasingly integrate advanced computational methods.

De Novo Design and Virtual Screening: High-throughput virtual screening of large compound libraries is a powerful method for identifying potential new inhibitors. nih.gov Computational tools can screen vast chemical spaces, far larger than what can be synthesized and tested physically, to find novel quinoline candidates. youtube.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to test the stability of ligand-protein complexes. For instance, simulations have been used to study the binding of fluorinated quinolines to proteins involved in SARS-CoV-2, revealing that the stability of the complex depends on the protein dynamics and the specific binding pocket. nih.gov

Binding Mode Analysis: Molecular docking studies are crucial for understanding the putative binding interactions of newly designed molecules within the active site of a target protein, such as C-RAF kinase. nih.gov These insights help rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. rsc.org

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This allows for the early-stage filtering of candidates that are unlikely to have favorable drug-like properties, saving time and resources. For example, ADMET predictions for fluorinated Rh(I) complexes helped identify promising leads based on predicted oral bioavailability and non-carcinogenicity. mdpi.com

The synergy between computational prediction and experimental synthesis and testing creates a powerful cycle for accelerating the discovery of new functional molecules.

Exploration of New Functional Applications in Materials Science and Interdisciplinary Fields

While heavily researched for their medicinal properties, fluorinated quinolines possess characteristics that make them attractive for applications in materials science and other interdisciplinary fields. researchgate.netresearchgate.net

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their use as electron carriers and emissive materials in OLEDs. The introduction of fluorine atoms can enhance properties such as electronic mobility, thermal stability, and luminescent efficiency. researchgate.netnih.gov Future work could systematically explore how the specific placement of fluorine atoms, as in this compound, modulates the optoelectronic properties of these materials for next-generation displays and lighting.

Liquid Crystals: Certain fluorinated quinolines have found applications as components in liquid crystal mixtures. researchgate.net The strong dipole moment associated with the C-F bond can be exploited to tune the dielectric anisotropy and other physical properties of liquid crystal phases.

Fluorescent Probes and Sensors: The quinoline nucleus is a fluorophore, and its derivatives can be designed as fluorescent chemosensors for metal ions. nih.gov The development of new fluorinated quinolines could lead to sensors with enhanced sensitivity, selectivity, and photostability for applications in environmental monitoring and biological imaging.

Advanced Polymers: The incorporation of rigid, functional heterocyclic units like quinoline into polymer backbones can lead to materials with enhanced thermal stability and specific electronic or optoelectronic properties. researchgate.net Fluorination can further modify these properties, opening possibilities for new high-performance polymers.

The unique combination of the quinoline scaffold's aromatic system with the specific electronic properties imparted by fluorine atoms provides a rich platform for the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce fluorine and methoxy substituents at the 3, 6, and 8 positions of quinoline?

  • Methodology : Fluorination typically involves halogen-exchange reactions using agents like HF-pyridine or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe/MeOH) or Pd-catalyzed coupling reactions. For example, highlights trifluoromethyl substitution via Suzuki-Miyaura coupling, which can be adapted for methoxy groups using boronic acid derivatives .
  • Key Considerations : Monitor reaction temperature (often 80–120°C for fluorination) and solvent choice (e.g., DMF for polar aprotic conditions). Purification via column chromatography (silica gel, hexane/EtOAc) is standard.

Q. How can researchers characterize the purity and structural integrity of 3,6-Difluoro-8-methoxyquinoline?

  • Analytical Techniques :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98% by area normalization) .
  • NMR : Look for characteristic shifts:
  • Methoxy protons: δ ~3.9–4.1 ppm (singlet, 3H).
  • Fluorine coupling in 19F NMR^{19}\text{F NMR}: δ -110 to -120 ppm (CF3_3 groups in related compounds) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+^+ at m/z 240.1 (calculated).

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across different assays?

  • Approach :

Replicate Experiments : Ensure assay conditions (pH, temperature, solvent) are consistent. notes that solvent polarity affects quinoline-receptor interactions .

Orthogonal Assays : Cross-validate using fluorescence quenching (e.g., tryptophan competition) and molecular docking (e.g., AutoDock Vina with PDB 2UV0) .

Statistical Analysis : Apply ANOVA to compare IC50_{50} values across assays, accounting for batch-to-batch variability in compound synthesis .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect deactivates the quinoline ring, reducing reactivity in Pd-catalyzed reactions. To mitigate this:

  • Use electron-rich ligands (e.g., XPhos) to enhance catalytic efficiency.
  • Optimize reaction time (24–48 hrs) and temperature (100–120°C) for Suzuki-Miyaura couplings, as shown in for trifluoromethyl analogues .
    • Supporting Data :
Substituent PositionReaction Yield (%) (with XPhos)
3-F, 6-F, 8-OMe62–68
3-Cl, 6-Cl, 8-OMe78–85

Q. What advanced techniques are recommended for tracking metabolic stability of this compound in in vitro models?

  • Protocol :

  • Hepatocyte Incubation : Use primary human hepatocytes (1 × 106^6 cells/mL) with LC-MS/MS monitoring at 0, 30, 60, and 120 min.
  • Metabolite Identification : HRMS (Q-TOF) in negative ion mode to detect demethylated (loss of -OCH3_3) and hydroxylated metabolites (+16 amu) .
    • Key Finding : Fluorine substituents at 3 and 6 positions reduce CYP450-mediated metabolism, increasing half-life (t1/2_{1/2} > 4 hrs vs. 1.5 hrs for non-fluorinated analogues) .

Methodological Guidance

Q. How should researchers design experiments to evaluate the environmental impact of this compound waste?

  • Steps :

Waste Profiling : Use GC-MS to identify volatile byproducts (e.g., fluorinated aromatics).

Degradation Studies : Expose waste to UV/H2_2O2_2 treatment (254 nm, 0.1% H2_2O2_2) and monitor fluoride release via ion chromatography .

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC50_{50} determination) .

Q. What computational tools are effective for predicting the photophysical properties of this compound?

  • Tools :

  • TD-DFT : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate UV-Vis spectra (λmax_{\text{max}} ~320 nm) .
  • Molecular Dynamics : AMBER for solvation effects in fluorescence quantum yield simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.